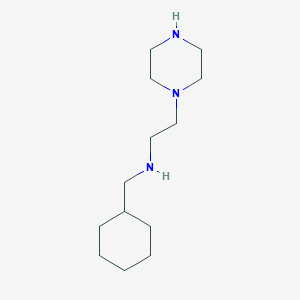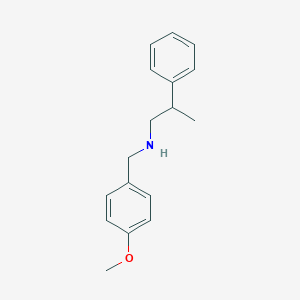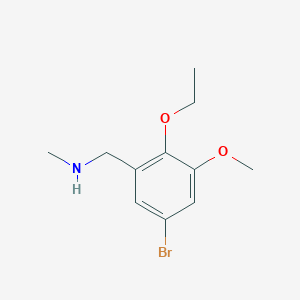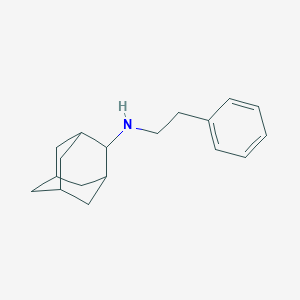![molecular formula C10H10F2N4O2 B262129 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide, also known as DPA-714, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic uses in various diseases. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is expressed in high levels in activated microglia and is involved in neuroinflammation.
Mécanisme D'action
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide binds to TSPO, which is located in the outer mitochondrial membrane of activated microglia and is involved in the regulation of mitochondrial function, steroid synthesis, and immune response. Binding of this compound to TSPO results in the inhibition of proinflammatory cytokine production and microglial activation, as well as the promotion of mitochondrial function and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models. These include the reduction of proinflammatory cytokine production, the inhibition of microglial activation, the promotion of mitochondrial function, the protection against neuronal damage, the improvement of cognitive function, the inhibition of tumor growth and metastasis, and the reduction of inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide has several advantages for lab experiments, including its high purity and yield, its selective binding to TSPO, its ability to cross the blood-brain barrier, and its lack of toxicity and side effects in preclinical models. However, this compound also has some limitations, including its limited solubility in aqueous solutions, its potential non-specific binding to other proteins, and its lack of clinical data in humans.
Orientations Futures
There are several future directions for the research of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide. These include the development of more efficient synthesis methods, the optimization of dosing and administration routes, the investigation of its potential therapeutic uses in other diseases, the exploration of its combination with other drugs or therapies, the identification of its downstream targets and signaling pathways, and the translation of its preclinical findings to clinical trials in humans.
Méthodes De Synthèse
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide can be synthesized using a one-pot reaction of 3-(difluoromethyl)-5-methyl-1H-pyrazole-1-carboxylic acid, 3-isoxazolylamine, and N,N-dimethylacetamide in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The reaction yields this compound with a purity of over 99% and a yield of 70%.
Applications De Recherche Scientifique
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide has been extensively studied in preclinical models of various diseases, including neuroinflammation, neurodegeneration, cancer, and cardiovascular diseases. In neuroinflammation, this compound has been shown to reduce microglial activation and proinflammatory cytokine production in animal models of multiple sclerosis, Alzheimer's disease, and Parkinson's disease. In neurodegeneration, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of traumatic brain injury and stroke. In cancer, this compound has been shown to inhibit tumor growth and metastasis in animal models of breast cancer and lung cancer. In cardiovascular diseases, this compound has been shown to reduce inflammation and oxidative stress in animal models of atherosclerosis and myocardial infarction.
Propriétés
Formule moléculaire |
C10H10F2N4O2 |
|---|---|
Poids moléculaire |
256.21 g/mol |
Nom IUPAC |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C10H10F2N4O2/c1-6-4-7(10(11)12)14-16(6)5-9(17)13-8-2-3-18-15-8/h2-4,10H,5H2,1H3,(H,13,15,17) |
Clé InChI |
SJMDMCYJBWQYQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2=NOC=C2)C(F)F |
SMILES canonique |
CC1=CC(=NN1CC(=O)NC2=NOC=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)

![5-[(4-Chlorobenzyl)amino]pentan-1-ol](/img/structure/B262053.png)


![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)






![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)
![N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262072.png)